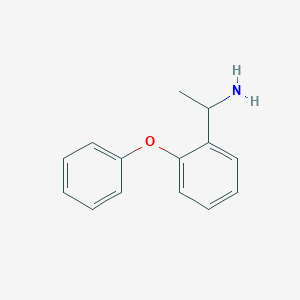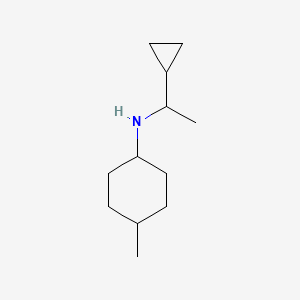
N-(Tetrahydro-3-furanylmethyl)cyclohexanamine
概要
説明
N-(Tetrahydro-3-furanylmethyl)cyclohexanamine is a chemical compound with the molecular formula C11H21NO It is characterized by the presence of a cyclohexane ring and a tetrahydrofuran moiety connected via a methylene bridge to an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tetrahydro-3-furanylmethyl)cyclohexanamine typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of furfural to produce tetrahydrofurfuryl alcohol, which is then reacted with cyclohexylamine under specific conditions to yield the desired compound . The reaction conditions often include the use of a hydrogenation catalyst such as palladium or platinum, and the process is carried out under elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
N-(Tetrahydro-3-furanylmethyl)cyclohexanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include tetrahydrofurfuryl derivatives, cyclohexanone, and various substituted amines. These products are valuable intermediates in the synthesis of more complex molecules.
科学的研究の応用
N-(Tetrahydro-3-furanylmethyl)cyclohexanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of N-(Tetrahydro-3-furanylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to N-(Tetrahydro-3-furanylmethyl)cyclohexanamine include:
- N-(2-Furylmethyl)cyclohexanamine
- N-(2-Thienylmethyl)cyclohexanamine
- N,N-Dimethyl-1-(5-methyl-2-furyl)cyclohexanamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the tetrahydrofuran moiety and the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
N-(oxolan-3-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORNBWINITXWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


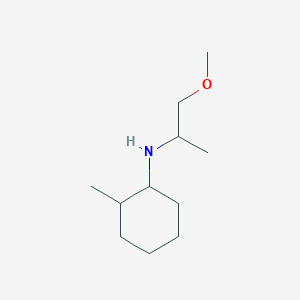
![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)
![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)

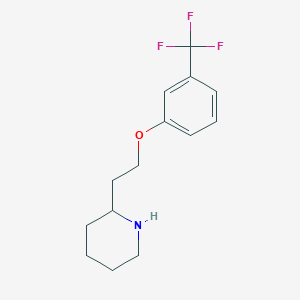
![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)
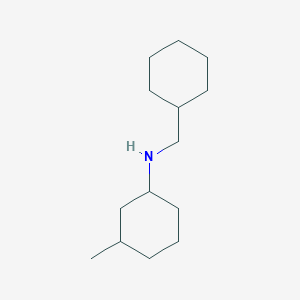
![1-{4-[(1-Methylpiperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462023.png)
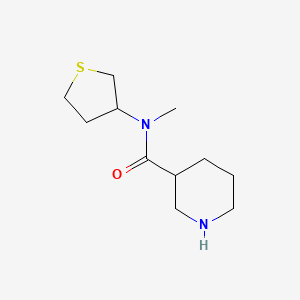
![5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1462028.png)
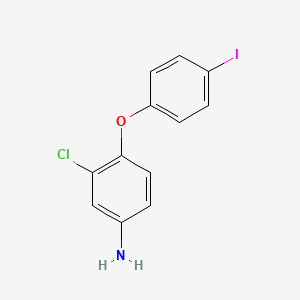
![1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1462030.png)
